2-Fluoro-3-methyl-4-(trifluoromethylphenyl)boronic acid
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Overview
Description
2-Fluoro-3-methyl-4-(trifluoromethylphenyl)boronic acid is an organoboron compound with the molecular formula C8H7BF4O2. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with fluoro, methyl, and trifluoromethyl groups. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-methyl-4-(trifluoromethylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-Fluoro-3-methyl-4-(trifluoromethyl)phenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-methyl-4-(trifluoromethylphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-Fluoro-3-methyl-4-(trifluoromethylphenyl)boronic acid is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methyl-4-(trifluoromethylphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
2-Fluoro-3-methyl-4-(trifluoromethylphenyl)boronic acid can be compared with other boronic acids, such as:
4-(Trifluoromethyl)phenylboronic acid: Similar in structure but lacks the fluoro and methyl substituents.
2-(Trifluoromethyl)phenylboronic acid: Lacks the fluoro and methyl substituents and has a different substitution pattern on the phenyl ring.
3-(Trifluoromethyl)phenylboronic acid: Similar but lacks the fluoro and methyl substituents.
The presence of the fluoro and methyl groups in this compound imparts unique electronic and steric properties, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C8H7BF4O2 |
---|---|
Molecular Weight |
221.95 g/mol |
IUPAC Name |
[2-fluoro-3-methyl-4-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H7BF4O2/c1-4-5(8(11,12)13)2-3-6(7(4)10)9(14)15/h2-3,14-15H,1H3 |
InChI Key |
RBQJONRURNVPQP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C(F)(F)F)C)F)(O)O |
Origin of Product |
United States |
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